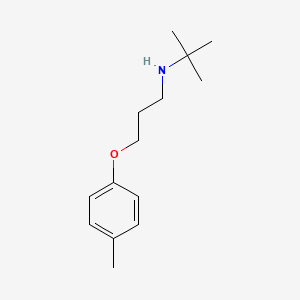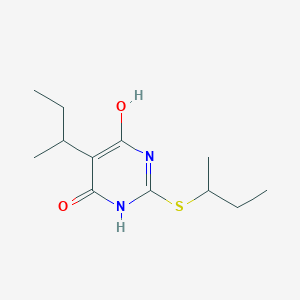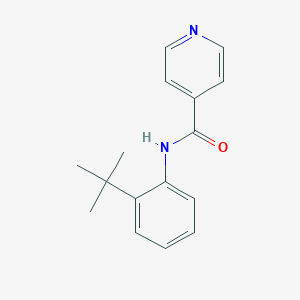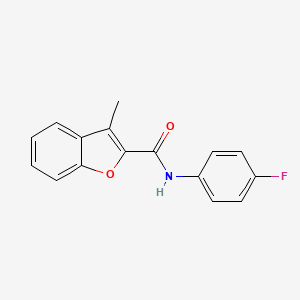
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APPP and has been synthesized by researchers to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of APPP involves its interaction with nicotinic acetylcholine receptors. APPP has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of APPP is still under investigation, and further studies are needed to fully understand its effects on nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that APPP can modulate the activity of nicotinic acetylcholine receptors, leading to changes in calcium influx and neurotransmitter release. In vivo studies have shown that APPP can produce analgesic and anxiolytic effects in animal models, suggesting its potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
APPP has several advantages and limitations for lab experiments. One advantage is its ability to selectively modulate the activity of nicotinic acetylcholine receptors, which makes it a useful tool compound for studying these receptors. Another advantage is its potential therapeutic applications, which make it a promising lead compound for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is the lack of information about its long-term effects on the body, which requires further investigation.
Orientations Futures
There are several future directions for the study of APPP. One direction is the investigation of its potential therapeutic applications, particularly for the treatment of addiction and other neurological disorders. Another direction is the development of new compounds based on the structure of APPP, which could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of APPP and its effects on nicotinic acetylcholine receptors.
Méthodes De Synthèse
The synthesis of APPP involves the reaction of 1-allylpiperidine with 3-phenyl-2-propyn-1-ol in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium bromide to obtain the final product, 1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide. This synthesis method has been reported in the literature and has been used by researchers to obtain APPP for their studies.
Applications De Recherche Scientifique
Researchers have investigated the potential applications of APPP in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APPP has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes and addiction. In pharmacology, APPP has been used as a tool compound to study the structure-activity relationship of piperidine-based compounds. In medicinal chemistry, APPP has been investigated as a potential lead compound for the development of new drugs for the treatment of addiction and other neurological disorders.
Propriétés
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-enylpiperidin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.BrH/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17;/h2-3,5-6,10-11H,1,4,7-8,13-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOTLZNWSNVLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)



![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-3-(2-furyl)-N-methylpropanamide](/img/structure/B5169803.png)
![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)

![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![N-{1-[1-(2,5-difluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5169835.png)
![2,6-difluoro-N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5169845.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
